3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-

CAS No.: 30707-77-8

Cat. No.: VC3715563

Molecular Formula: C13H16N4O

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30707-77-8 |

|---|---|

| Molecular Formula | C13H16N4O |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one |

| Standard InChI | InChI=1S/C13H16N4O/c14-10-3-5-11(6-4-10)17-13(18)9-12(15-17)16-7-1-2-8-16/h3-6H,1-2,7-9,14H2 |

| Standard InChI Key | JRZNCVVXDWABEX-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)N |

| Canonical SMILES | C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)N |

Introduction

Chemical Identity and Basic Properties

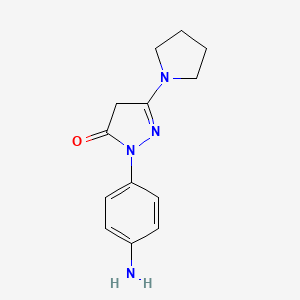

3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-, also known by its CAS number 30707-77-8, is a nitrogen-containing heterocyclic compound featuring a pyrazolone structure. The compound incorporates a pyrazole ring fused with a phenyl group bearing an amino substituent at the para position, along with a pyrrolidinyl moiety that contributes to its unique reactivity profile . Several synonyms exist for this compound, including 1-(p-aminophenyl)-3-pyrrolidino-5-pyrazolone and 2-pyrazolin-5-one, 1-(p-aminophenyl)-3-(1-pyrrolidinyl)- .

The basic chemical properties of this compound are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄O |

| Molecular Weight | 244.3 g/mol |

| CAS Number | 30707-77-8 |

| InChI Key | JRZNCVVXDWABEX-UHFFFAOYSA-N |

| SMILES Notation | O=C1N(N=C(N2CCCC2)C1)C3=CC=C(N)C=C3 |

| Physical Appearance | Crystalline solid (predicted) |

| Solubility | Moderate solubility in organic solvents |

The compound's structure includes several key functional groups that influence its chemical behavior and potential biological activity. The presence of an amino group on the phenyl ring suggests potential for hydrogen bonding and provides a site for additional chemical modifications .

Structural Features

The structural architecture of 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- contains three primary components that define its chemical identity:

-

The pyrazolone core structure (3H-pyrazol-3-one), which provides a central scaffold with carbonyl functionality

-

A p-aminophenyl group attached at the N2 position, containing a reactive primary amine

-

A pyrrolidinyl group at the C5 position, introducing a basic nitrogen-containing heterocycle

This structural arrangement creates a molecule with multiple potential interaction sites for biological targets, including hydrogen bond donors and acceptors, aromatic regions for π-stacking interactions, and basic nitrogen atoms that can participate in acid-base chemistry or metal coordination .

Relationship to Pyrazolone Compounds

The title compound belongs to the broader class of pyrazolone derivatives, which have garnered significant attention in medicinal chemistry. Pyrazoles and their derivatives represent an important class of heterocyclic compounds with widespread applications . The pyrazole ring is found in various natural products, including pyrazomycin and L-α-(1-pyrazolyl)alanine, highlighting its importance in biological systems .

Pyrazolone-based compounds have demonstrated a diverse range of biological activities, which may inform potential applications for 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-. These compounds have been extensively studied for their pharmaceutical properties, with many derivatives showing promising results in preclinical and clinical evaluations.

Comparative Analysis with Related Compounds

Table 2 presents a comparative analysis of the title compound with structurally related pyrazolone derivatives:

This comparison reveals that while each compound has unique structural features, they share the common pyrazolone core that contributes to their biological potential. The specific substitution patterns significantly influence the pharmacological profile and safety characteristics of these molecules.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for the rational design and optimization of pyrazolone derivatives for specific applications.

Influence of Key Structural Elements

Table 3 summarizes the potential influence of key structural elements on the biological activity of 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-:

| Structural Element | Potential Influence on Activity |

|---|---|

| Pyrazolone core | Provides the basic pharmacophore; crucial for biological recognition |

| p-Aminophenyl group | Enhances water solubility; provides site for hydrogen bonding; potential for further functionalization |

| Pyrrolidinyl moiety | Increases lipophilicity; may enhance membrane permeability; provides basic nitrogen for acid-base interactions |

| Carbonyl group | Acts as hydrogen bond acceptor; important for target protein interactions |

The specific arrangement of these structural elements creates a unique electronic and steric environment that determines the compound's binding affinity for biological targets and its physicochemical properties relevant to drug development.

Future Research Directions

The unique structural features and potential biological activities of 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- suggest several promising directions for future research:

-

Comprehensive structure-activity relationship studies to optimize biological activity while minimizing potential toxicity

-

Investigation of the compound's potential against resistant microbial strains, given the growing challenge of antimicrobial resistance

-

Exploration of antiviral applications, particularly against emerging viral threats

-

Development of improved synthetic methods focusing on green chemistry principles and scalability

-

Evaluation of the compound as a chemical building block for developing more complex molecules with enhanced biological properties

Research efforts should also focus on understanding the molecular mechanisms underlying the compound's biological activities, which would facilitate rational drug design efforts based on this scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume